A Comprehensive Technical Guide to 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid (Boc-L-Tryptophan)
A Comprehensive Technical Guide to 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid (Boc-L-Tryptophan)
CAS Number: 13139-14-5
This technical guide provides an in-depth overview of 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid, commonly known as N-α-Boc-L-tryptophan (Boc-Trp-OH). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, applications in peptide synthesis, and its role in the development of bioactive peptides.
Chemical and Physical Properties
Boc-L-tryptophan is a derivative of the essential amino acid L-tryptophan, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This protection is crucial for its application in stepwise peptide synthesis, preventing unwanted reactions of the amino group.[2] It is typically a white to off-white solid, soluble in organic solvents like dichloromethane and dimethylformamide, and less soluble in water.[3]
Quantitative Data
The key physicochemical properties of Boc-L-tryptophan are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₀N₂O₄ | [3] |
| Molecular Weight | 304.34 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 136–138 °C | [3] |
| Optical Rotation | [α]20/D −20±1°, c = 1% in DMF | [4] |
| Purity | ≥98.0%(HPLC) | [5] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of Boc-L-tryptophan.
| Spectroscopy | Key Data/Reference |
| ¹H-NMR (CDCl₃) | δ 8.13 (br, 1H, Ind-NH), 7.61 (d, 1H, J = 7.6 Hz, Ind-7-H), 7.37 (d, 1H, J = 8.1 Hz, Ind-4-H), 7.15–7.11 (m, 2H, Ind-5,6-H), 7.03 (s, 1H, Ind-2-H), 5.06 (br, 1H, NHBoc), 4.68–4.64 (m, 1H, C*H), 3.37–3.31 (m, 2H, CH₂), 1.43 (s, 9H, CH₃)[3] |
| ¹³C-NMR | Data available in spectral databases.[6][7][8][9] |
| IR Spectroscopy | Characteristic absorptions for N-H, C-H, C=O (carbamate and carboxylic acid), and aromatic C=C bonds are present.[10][11][12] |
| Mass Spectrometry | ESI-MS can be used for characterization, though fragmentation of tryptophan derivatives can occur.[13][14][15][16] |
Experimental Protocols
Synthesis of N-Boc-L-tryptophan
A standard method for the synthesis of N-Boc-L-tryptophan involves the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3]
Materials:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
Aqueous Hydrochloric Acid (HCl)
Procedure:
-
Dissolve L-tryptophan in a 1:1 mixture of water and dioxane.
-
Add di-tert-butyl dicarbonate and 1 M NaOH solution to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, adjust the pH to 2.4 by adding aqueous HCl.
-
Extract the product with Ethyl Acetate (2 x 150 mL).
-
Evaporate the organic phase to dryness to yield N-Boc-L-tryptophan as a white solid.[3]
Incorporation of Boc-L-tryptophan in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-tryptophan is a fundamental building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).[17] The following is a general protocol for the incorporation of a Boc-L-tryptophan residue into a growing peptide chain on a solid support (e.g., Merrifield resin).
Workflow for a single coupling cycle:
Figure 1: General workflow for one cycle of Boc-SPPS.
Detailed Protocol:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for a short prewash (e.g., 5 minutes).[18]
-
Follow with a longer treatment (15-25 minutes) with 50% TFA in DCM to ensure complete removal of the Boc group.[18]
-
Note: When tryptophan is present in the sequence, the addition of scavengers such as 0.5% dithioethane (DTE) to the deprotection solution is recommended to prevent alkylation of the indole side chain by tert-butyl cations formed during the reaction.[17]
-
-
Washing: Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual acid.[18]
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Repeat the neutralization step to ensure complete conversion to the free amine.
-
Wash the resin with DCM to remove excess base.
-
-
Coupling:
-
In a separate vessel, pre-activate Boc-L-tryptophan with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of DIEA in a solvent like N,N-dimethylformamide (DMF).[17]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.
-
-
Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Application in the Synthesis of Bioactive Peptides: The Case of Pardaxin
Boc-L-tryptophan is a key component in the synthesis of numerous bioactive peptides. A notable example is Pardaxin, a 33-amino acid antimicrobial peptide that also exhibits anticancer properties by inducing apoptosis.[6] The synthesis of Pardaxin and its analogues has been achieved using solid-phase methods, where Boc-protected amino acids, including Boc-L-tryptophan, are sequentially coupled.
Pardaxin-Induced Apoptotic Signaling Pathway
Pardaxin has been shown to induce apoptosis in cancer cells, such as human fibrosarcoma HT-1080 cells, through a caspase-dependent and reactive oxygen species (ROS)-mediated pathway.[18]
Figure 2: Pardaxin-induced apoptotic signaling pathway in cancer cells.
The signaling cascade initiated by Pardaxin involves the following key steps:
-
Pardaxin targets the mitochondria of cancer cells.[18]
-
This leads to an increase in the production of Reactive Oxygen Species (ROS) and the disruption of the mitochondrial membrane potential.
-
The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol.[18]
-
Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.
-
Activated caspase-9 then activates effector caspases, such as caspase-3 and -7.[18]
-
The activation of these effector caspases leads to the execution of apoptosis, characterized by events like chromatin condensation and the externalization of phosphatidylserine.
Conclusion
N-α-Boc-L-tryptophan (CAS 13139-14-5) is an indispensable reagent in the field of peptide chemistry and drug discovery. Its use in solid-phase peptide synthesis allows for the precise incorporation of the crucial tryptophan residue into a wide array of synthetic peptides. The detailed understanding of its properties and the optimization of its use in synthetic protocols, as outlined in this guide, are vital for the successful development of novel peptide-based therapeutics. The example of Pardaxin highlights how peptides synthesized using this building block can modulate critical cellular signaling pathways, offering potential avenues for the treatment of diseases like cancer.
References
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Trp-OH - 100 g | Peptide Synthesis | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 7. peptide.com [peptide.com]
- 8. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 9. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]
- 10. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pardaxin, an antimicrobial peptide, triggers caspase-dependent and ROS-mediated apoptosis in HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of Conotoxin Structure and Function Is Achieved through a Multienzyme Complex in the Venom Glands of Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. Channel formation properties of synthetic pardaxin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pardaxin Activates Excessive Mitophagy and Mitochondria-Mediated Apoptosis in Human Ovarian Cancer by Inducing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
